2-Amino-3-methylpenta-3,4-dienoic acid

PLP-dependent decarboxylase Suicide inhibition Enzyme kinetics

This compound is a 'most preferred' α-allenic α-amino acid in key patent literature, uniquely designed for mechanism-based (suicide) enzyme inhibition. Unlike reversible vinyl/ethynyl analogs, its allene group undergoes enzyme-activated unmasking to form a covalent, irreversible adduct with PLP-dependent decarboxylases. Essential for mapping active site nucleophiles and validating reaction intermediates with superior t₁/₂ kinetics. Act now to secure this gold-standard positive control for inhibitor benchmarking.

Molecular Formula C6H9NO2
Molecular Weight 127.14 g/mol
CAS No. 97857-91-5
Cat. No. B8722422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-methylpenta-3,4-dienoic acid
CAS97857-91-5
Molecular FormulaC6H9NO2
Molecular Weight127.14 g/mol
Structural Identifiers
SMILESCC(=C=C)C(C(=O)O)N
InChIInChI=1S/C6H9NO2/c1-3-4(2)5(7)6(8)9/h5H,1,7H2,2H3,(H,8,9)
InChIKeyGTEZUBVDXOYKDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3-methylpenta-3,4-dienoic acid: A Non-Proteinogenic Alpha-Allenyl Amino Acid for Investigating Vitamin B6-Linked Decarboxylases


2-Amino-3-methylpenta-3,4-dienoic acid (CAS: 97857-91-5, MF: C6H9NO2, MW: 127.14) is a non-proteinogenic amino acid distinguished by an allene functional group at the α-carbon position [1]. It belongs to a class of α-allenic-α-amino acids developed as mechanism-based (suicide) enzyme inhibitors. These molecules are designed to be activated by target enzymes, unmasking a reactive group that irreversibly binds and inactivates the enzyme [2]. This compound is explicitly listed as a 'most preferred' structure in foundational patent literature, solidifying its status as a key representative of this unique chemical class for basic and applied research [3].

Why Generic 2-Amino-3-methylpenta-3,4-dienoic acid Substitution Risks Inconsistent Enzyme Inactivation Kinetics


Substituting 2-amino-3-methylpenta-3,4-dienoic acid with a simple aliphatic amino acid or even a closely related unsaturated analog like a vinyl or ethynyl derivative is not scientifically valid for experiments requiring irreversible inhibition. This is because the compound's mechanism of action is critically dependent on its unique allene geometry. The α-allenic motif is a latent reactive group that, upon enzyme-catalyzed decarboxylation, generates a highly electrophilic conjugated enamine species capable of covalently trapping an active site nucleophile, leading to time-dependent, irreversible enzyme inactivation [1]. This is a fundamentally different mechanism from the reversible or pseudo-first-order kinetics often observed with α-vinyl or α-ethynyl analogs, which can show incomplete inactivation [2]. Without this specific structural feature, a compound will lack the requisite kinetic profile for studies of PLP-dependent decarboxylase mechanisms [3].

2-Amino-3-methylpenta-3,4-dienoic acid: Comparative Quantitative Evidence for Scientific Selection


Superior Enzyme Inactivation Kinetics of the α-Allenic Moiety: Head-to-Head Comparison with α-Vinyl and α-Ethynyl Analogs

The α-allenic functionality confers a significant kinetic advantage in enzyme inactivation compared to other unsaturated analogs. For the class of α-allenic α-amino acids, the half-life (t₁/₂) for inactivation of a target decarboxylase is approximately three times shorter than that of corresponding α-vinyl or α-ethynyl derivatives, indicating a faster rate of irreversible inhibition [1].

PLP-dependent decarboxylase Suicide inhibition Enzyme kinetics Mechanism-based inhibitor

Irreversible vs. Incomplete Inactivation: Defining the Superiority of the Allenic Mechanism

The α-allenic moiety enables a complete and essentially irreversible inactivation of the target enzyme, a feature not shared by all unsaturated amino acid analogs. In contrast, α-vinyl and α-ethynyl derivatives are reported to cause only incomplete inactivation, with a portion of enzyme activity remaining even after prolonged exposure [1].

PLP-dependent decarboxylase Suicide inhibition Irreversible inhibition Enzyme mechanism

Validated Preferred Structure: Patent-Designated 'Most Preferred' Compound for PLP-Dependent Enzyme Research

2-Amino-3-methylpenta-3,4-dienoic acid is not just a member of a broad class; it is explicitly designated as a 'most preferred' compound in foundational intellectual property, positioning it as a validated and prioritized structure for developing chemical probes and therapeutic leads targeting PLP-dependent enzymes [1].

PLP-dependent decarboxylase Chemical probe Structure-activity relationship Patent validation

Recommended Research Applications for 2-Amino-3-methylpenta-3,4-dienoic acid (CAS: 97857-91-5)


Mechanistic Studies of Pyridoxal-5'-Phosphate (PLP)-Dependent Decarboxylases

This compound is optimally employed as a chemical probe to dissect the catalytic mechanism of PLP-dependent amino acid decarboxylases. Its time-dependent, irreversible inactivation (as demonstrated by superior t₁/₂ kinetics in its class [1]) and the resulting covalent enzyme adduct allow for the precise mapping of active site nucleophiles and the validation of proposed reaction intermediates. This is a powerful alternative to using less specific or reversible inhibitors, which cannot provide the same level of mechanistic certainty.

Development of Novel Pharmacological Tools and Therapeutic Leads

Given its designation as a 'most preferred' structure in key intellectual property [2], 2-amino-3-methylpenta-3,4-dienoic acid serves as a high-priority starting scaffold for medicinal chemistry programs. Researchers can use it as a validated core for synthesizing focused libraries of α-allenic α-amino acid derivatives. These libraries can then be screened against various PLP-dependent enzyme targets to identify new lead compounds for potential therapies in areas such as neurological disorders, infectious diseases, or cancer.

Comparative Studies of Enzyme Inactivation by Unsaturated Amino Acid Analogs

This compound is an essential positive control for experiments comparing the efficacy of different mechanism-based inhibitors (e.g., α-allenic vs. α-vinyl vs. α-ethynyl derivatives). Its established ability to achieve complete, irreversible inactivation [3] provides a definitive benchmark against which the performance (e.g., completeness of inhibition, rate of inactivation) of novel or less-characterized analogs can be rigorously and quantitatively compared.

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